molecular formula C18H20OS B3025012 3-(2,6-Dimethylphenyl)-4'-thiomethylpropiophenone CAS No. 898754-61-5

3-(2,6-Dimethylphenyl)-4'-thiomethylpropiophenone

Cat. No.: B3025012
CAS No.: 898754-61-5
M. Wt: 284.4 g/mol
InChI Key: UEKCKQJXGVFIOF-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-4’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 2,6-dimethylphenyl group and a thiomethyl group at the 4’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-4’-thiomethylpropiophenone typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 2,6-dimethylbenzene (2,6-xylenol) with propiophenone using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction forms the intermediate 3-(2,6-dimethylphenyl)propiophenone.

    Thiomethylation: The intermediate is then subjected to thiomethylation using a thiomethylating agent such as methylthiolate (CH₃SNa) in the presence of a base like sodium hydride (NaH). This step introduces the thiomethyl group at the 4’ position, yielding the final product.

Industrial Production Methods

Industrial production of 3-(2,6-Dimethylphenyl)-4’-thiomethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, LiAlH₄

    Substitution: HNO₃, Br₂

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

3-(2,6-Dimethylphenyl)-4’-thiomethylpropiophenone has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-4’-thiomethylpropiophenone involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Binding: It can interact with cellular receptors, influencing signal transduction and cellular responses.

    Reactive Oxygen Species (ROS) Generation: The thiomethyl group can undergo redox reactions, leading to the generation of ROS, which can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dimethylphenyl)propiophenone: Lacks the thiomethyl group, making it less reactive in certain chemical reactions.

    4’-Methylthioacetophenone: Contains a thiomethyl group but lacks the 2,6-dimethylphenyl substitution, resulting in different chemical properties.

Uniqueness

3-(2,6-Dimethylphenyl)-4’-thiomethylpropiophenone is unique due to the combination of the 2,6-dimethylphenyl and thiomethyl groups, which confer distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-5-4-6-14(2)17(13)11-12-18(19)15-7-9-16(20-3)10-8-15/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKCKQJXGVFIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644783
Record name 3-(2,6-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-61-5
Record name 3-(2,6-Dimethylphenyl)-1-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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